

# An In-depth Technical Guide to Intermetallic Compounds in Nickel-Yttrium Alloys

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *nickel;yttrium*

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This technical guide provides a comprehensive overview of the intermetallic compounds found in Nickel-Yttrium (Ni-Y) alloys. These materials are of significant interest for a range of applications, including high-performance superalloys and hydrogen storage systems, owing to their unique structural, mechanical, and thermodynamic properties. This document details the crystal structures, thermodynamic stability, and mechanical characteristics of Ni-Y intermetallic phases. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of these advanced materials.

## Introduction to Ni-Y Intermetallic Compounds

The binary Ni-Y system is characterized by a complex phase diagram with a multitude of stable intermetallic compounds. These compounds form at specific stoichiometric ratios of nickel and yttrium and exhibit ordered crystal structures, which distinguish them from random solid solutions. The formation and stability of these intermetallic phases are critical in determining the microstructure and, consequently, the macroscopic properties of Ni-Y based alloys.

## Crystal Structures and Crystallographic Data

The intermetallic compounds in the Ni-Y system adopt various crystal structures, ranging from hexagonal to rhombohedral and cubic systems. A systematic investigation using first-principles calculations has provided detailed structural information for a series of these compounds.<sup>[1]</sup>

The crystallographic data for the prominent Ni-Y intermetallic phases are summarized in Table 1.

Table 1: Crystallographic Data of Ni-Y Intermetallic Compounds

Compound	Pearson Symbol	Space Group	Crystal System	Lattice Parameters (Å)
Ni <sub>17</sub> Y <sub>2</sub>	hP38	P6 <sub>3</sub> /mmc	Hexagonal	a = 8.33, c = 8.12
Ni <sub>5</sub> Y	hP6	P6/mmm	Hexagonal	a = 4.88, c = 3.97
Ni <sub>7</sub> Y <sub>2</sub>	hR27	R-3m	Rhombohedral	a = 4.97, c = 36.31
Ni <sub>3</sub> Y	hR12	R-3m	Rhombohedral	a = 5.11, c = 18.73
Ni <sub>2</sub> Y	cF24	Fd-3m	Cubic	a = 7.16
NiY	oP8	Pnma	Orthorhombic	a = 6.91, b = 4.12, c = 5.51
Ni <sub>2</sub> Y <sub>3</sub>	tP10	P4/mbm	Tetragonal	a = 6.60, c = 7.82
NiY <sub>3</sub>	oP16	Pnma	Orthorhombic	a = 6.80, b = 9.53, c = 6.30

Data sourced from first-principles calculations.[\[1\]](#)

For the Ni<sub>5</sub>Y compound, the Materials Project database provides crystallographic information from experimental observations, showing a hexagonal P6/mmm space group with lattice parameters a = 4.84 Å and c = 3.91 Å.[\[2\]](#)

## Thermodynamic Properties

The thermodynamic stability of Ni-Y intermetallic compounds is crucial for predicting their behavior at elevated temperatures and during alloy processing. The enthalpy of formation is a key indicator of the stability of these compounds.

## Enthalpy of Formation

First-principles calculations have been employed to determine the formation enthalpies of various Ni-Y intermetallic compounds.[1] These theoretical values provide insight into the relative stability of the different phases. Experimental measurements of the partial and integral enthalpies of mixing for Ni-Y melts have also been conducted using calorimetry, showing strong negative deviations from Raoult's law, which indicates a strong affinity between Ni and Y atoms.[3]

Table 2: Calculated Thermodynamic Properties of Ni-Y Intermetallic Compounds

Compound	Formation Enthalpy (kJ/mol·atom)
Ni <sub>17</sub> Y <sub>2</sub>	-0.36
Ni <sub>5</sub> Y	-0.42
Ni <sub>7</sub> Y <sub>2</sub>	-0.44
Ni <sub>3</sub> Y	-0.47
Ni <sub>2</sub> Y	-0.48
NiY	-0.49
Ni <sub>2</sub> Y <sub>3</sub>	-0.44
NiY <sub>3</sub>	-0.33

Data sourced from first-principles calculations.[1]

The calculations indicate that NiY possesses the lowest formation enthalpy, suggesting it is the most thermodynamically stable compound among the series.[1]

## Mechanical Properties

The mechanical properties of Ni-Y intermetallic compounds, such as their elastic moduli and hardness, are critical for their potential structural applications. Theoretical calculations provide valuable estimates of these properties.

## Elastic Moduli and Hardness

First-principles calculations have been used to predict the bulk modulus (B), shear modulus (G), and Young's modulus (E) for various Ni-Y intermetallic compounds.<sup>[1]</sup> These values are essential for understanding the stiffness and resistance to deformation of these materials.

Table 3: Calculated Mechanical Properties of Ni-Y Intermetallic Compounds

Compound	Bulk Modulus (B) (GPa)	Shear Modulus (G) (GPa)	Young's Modulus (E) (GPa)
Ni <sub>17</sub> Y <sub>2</sub>	170.36	77.03	200.70
Ni <sub>5</sub> Y	181.71	79.75	208.70
Ni <sub>7</sub> Y <sub>2</sub>	171.19	74.01	193.70
Ni <sub>3</sub> Y	158.75	66.82	174.96
Ni <sub>2</sub> Y	139.63	56.46	148.43
NiY	114.71	45.98	121.24
Ni <sub>2</sub> Y <sub>3</sub>	89.26	36.85	96.96
NiY <sub>3</sub>	63.85	26.85	70.38

Data sourced from first-principles calculations.<sup>[1]</sup>

The calculations suggest that Ni<sub>5</sub>Y exhibits the highest bulk, shear, and Young's moduli, indicating it is the stiffest among the studied compounds.<sup>[1]</sup>

## Experimental Protocols

The synthesis and characterization of Ni-Y intermetallic compounds require precise experimental techniques to ensure the desired phase formation and to accurately measure their properties.

## Synthesis of Ni-Y Intermetallic Compounds

### 5.1.1. Arc Melting

Arc melting is a common technique for synthesizing intermetallic compounds from elemental precursors, particularly for refractory and reactive metals like yttrium.

- Workflow:



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#### Arc Melting Synthesis Workflow

- Detailed Methodology:
  - Material Preparation: High-purity nickel (99.9% or higher) and yttrium (99.9% or higher) are weighed in the desired stoichiometric ratio.
  - Furnace Preparation: The elemental metals are placed on a water-cooled copper hearth inside a vacuum arc melting furnace.
  - Atmosphere Control: The furnace chamber is evacuated to a high vacuum (e.g.,  $10^{-5}$  torr) and then backfilled with a high-purity inert gas, such as argon, to prevent oxidation during melting.
  - Melting Process: A high current is passed through a non-consumable tungsten electrode to strike an arc with the raw materials, causing them to melt. The molten alloy is kept in the liquid state for a short period to ensure homogenization.
  - Homogenization: To ensure compositional homogeneity, the resulting ingot is typically flipped and remelted several times (e.g., 3-5 times).
  - Solidification: The arc is extinguished, and the alloy solidifies rapidly on the water-cooled hearth.

### 5.1.2. Powder Metallurgy

Powder metallurgy offers an alternative route for synthesizing Ni-Y intermetallics, which can be advantageous for producing complex shapes and controlling microstructure.

- Workflow:



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- Detailed Methodology:

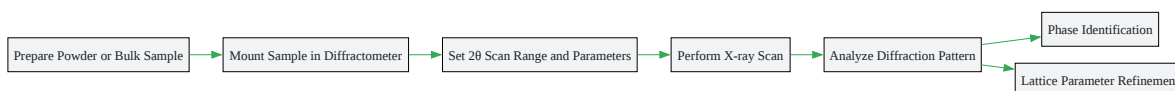
- Powder Selection: Fine powders of nickel and yttrium with controlled particle size and purity are selected.
- Mixing: The powders are blended in the precise stoichiometric ratio to achieve the target intermetallic compound.
- Mechanical Alloying (Optional): For enhanced mixing and to promote solid-state reactions, the powder mixture can be subjected to high-energy ball milling.
- Compaction: The blended powder is uniaxially or isostatically pressed into a "green" compact of the desired shape.
- Sintering: The green compact is heated in a controlled atmosphere (vacuum or inert gas) to a temperature below the melting point of the alloy to induce diffusion and bonding between particles, leading to densification and the formation of the intermetallic phase.

## Characterization Techniques

### 5.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for phase identification and crystal structure analysis of the synthesized Ni-Y compounds.

- Experimental Workflow:



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### XRD Analysis Workflow

- Detailed Methodology:

- Sample Preparation: A small portion of the synthesized alloy is ground into a fine powder to ensure random crystallite orientation. For bulk samples, a flat, polished surface is required.
- Instrument Setup: The sample is mounted in a powder X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu K $\alpha$  radiation) and settings for the scan range (e.g., 20-100° 2 $\theta$ ), step size, and scan speed.
- Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2 $\theta$ ).
- Data Analysis: The resulting diffraction pattern is analyzed to identify the phases present by comparing the peak positions and intensities to standard diffraction databases (e.g., the Powder Diffraction File). The precise lattice parameters of the identified phases can be determined through refinement of the diffraction data.

### 5.2.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM provides high-resolution imaging of the microstructure, while EDS allows for elemental analysis of the different phases within the alloy.

- Experimental Workflow:



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- Detailed Methodology:

- Sample Preparation: A cross-section of the alloy is mounted in an epoxy resin and metallographically polished to a mirror finish using a series of abrasive papers and polishing cloths with progressively finer diamond or alumina suspensions.
- Etching (Optional): To enhance the visibility of grain boundaries and different phases, the polished surface may be chemically etched with a suitable reagent.
- Conductive Coating: If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., carbon or gold) is deposited on the surface to prevent charging under the electron beam.
- SEM Imaging: The prepared sample is placed in the SEM chamber. Images of the microstructure are obtained using secondary electron (SE) detectors for topographical information and backscattered electron (BSE) detectors for compositional contrast (heavier elements appear brighter).



- EDS Analysis: The elemental composition of specific features or areas of the sample is determined by analyzing the characteristic X-rays emitted from the sample when excited by the electron beam. This can be done through point analysis, line scans, or elemental mapping.

## Conclusion

This technical guide has provided a detailed overview of the intermetallic compounds present in the Ni-Y alloy system. The comprehensive data on their crystal structures, thermodynamic stabilities, and mechanical properties, combined with detailed experimental protocols for their synthesis and characterization, serves as a valuable resource for researchers and scientists in the fields of materials science and alloy development. The continued investigation of these fascinating materials holds promise for the advancement of high-temperature and energy-related technologies.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)